3,5-Dibromoaniline hydrochloride
Overview
Description
Synthesis Analysis
- Direct Bromination Method : A notable method for synthesizing derivatives like 3,5-dibromo-O-methyl-L-tyrosine involves the direct bromination of commercial O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid. This approach is highlighted for its simplicity and efficiency (Stewart et al., 2004).
Molecular Structure Analysis
- Molecular Vibrations Study : An investigation into the molecular vibrations of similar compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine, provides insights into the structural characteristics of 3,5-dibromoaniline hydrochloride. Such studies often involve Fourier transform infrared (FT-IR) and Raman spectroscopies, revealing key attributes of the molecular structure (Xavier & Gobinath, 2012).
Chemical Reactions and Properties
Nephrotoxicity Study : Research into the nephrotoxic effects of haloanilines, which include compounds like 3,5-dibromoaniline, indicates that such compounds can be potent nephrotoxicants. Studies utilizing renal cortical slices have shown that these compounds can induce toxicity, with variations in potency based on the specific haloaniline derivative (Hong et al., 2000).
Electrical Properties of Derivatives : Derivatives of dibromoaniline, such as poly(3,5-dichloroaniline) and poly(2,5-dibromoaniline), have been synthesized and characterized for their electrical properties. These studies are crucial in understanding the electrical conductivity and potential applications of such compounds (Diaz et al., 1998).
Physical Properties Analysis
The physical properties of 3,5-dibromoaniline hydrochloride, including its solubility, melting point, and stability, are essential for its application in various chemical processes. However, specific studies focusing on these properties of 3,5-dibromoaniline hydrochloride are not readily available in the current literature.
Chemical Properties Analysis
- Selective Hydrodechlorination : Research on similar compounds like 3,5-dichloroaniline shows the potential for selective hydrodechlorination, a process relevant to the chemical modifications of haloanilines. Such processes are crucial for understanding the reactivity and transformation possibilities of 3,5-dibromoaniline hydrochloride (Cordier, 1988).
Scientific Research Applications
Nephrotoxic Effects : 3,5-Dibromoaniline has been studied for its nephrotoxic effects. It was found to be a potent nephrotoxicant in vitro, showing increased lactate dehydrogenase (LDH) release and reduction in tissue gluconeogenesis capacity (Hong, Anestis, Henderson, & Rankin, 2000).
Chemical Synthesis : 3,5-Dibromoaniline is an important intermediate in the synthesis of various compounds. It has been used in the synthesis of 2,6-Dibromoaniline, a key organic intermediate for pharmaceuticals, alkaloids, and ferromagnetics (Geng Rui-xue, 2004).
Electrical Properties of Polymers : The compound has been utilized in the synthesis and characterization of dihalogenated polyanilines, which have potential applications in semiconducting materials and are soluble in certain organic solvents (Diaz et al., 1998).
Photochromic Properties : 3,5-Dibromoaniline has been used in the synthesis of novel D-π-A azobenzene derivatives, which exhibit sensitive photochromic responses and have potential applications in materials science (Song Xiume, 2015).
Drug Metabolism Studies : It has been used in the synthesis of [13C6]-3,5-dichloroaniline for use as internal standards in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Enzymatic Uric Acid Assay : 3,5-Dibromoaniline is part of a chromogenic system used in the enzymatic assay of uric acid in serum and urine, offering a simple and rapid method for clinical applications (Fossati & Prencipe, 2010).
Safety And Hazards
3,5-Dibromoaniline hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .
properties
IUPAC Name |
3,5-dibromoaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXICROPABGNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656914 | |
Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoaniline hydrochloride | |
CAS RN |
188349-40-8 | |
Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.